molecular formula C14H20N4O7S2 B3630799 4-[4-(4-Nitrophenyl)sulfonylpiperazin-1-yl]sulfonylmorpholine

4-[4-(4-Nitrophenyl)sulfonylpiperazin-1-yl]sulfonylmorpholine

Cat. No.: B3630799
M. Wt: 420.5 g/mol
InChI Key: FYKYPOUXRJCOIA-UHFFFAOYSA-N
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Description

4-[4-(4-Nitrophenyl)sulfonylpiperazin-1-yl]sulfonylmorpholine is a complex organic compound characterized by the presence of both piperazine and morpholine rings, each substituted with sulfonyl groups The nitrophenyl group attached to the piperazine ring adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Nitrophenyl)sulfonylpiperazin-1-yl]sulfonylmorpholine typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms 4-(4-nitrophenyl)sulfonylpiperazine.

    Introduction of the Morpholine Ring: The next step involves the reaction of the intermediate with morpholine in the presence of a suitable solvent like dichloromethane. This step introduces the morpholine ring, resulting in the formation of the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Nitrophenyl)sulfonylpiperazin-1-yl]sulfonylmorpholine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Ammonia, primary amines.

Major Products Formed

    Reduction: 4-[4-(4-Aminophenyl)sulfonylpiperazin-1-yl]sulfonylmorpholine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-(4-Nitrophenyl)sulfonylpiperazin-1-yl]sulfonylmorpholine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

Mechanism of Action

The mechanism of action of 4-[4-(4-Nitrophenyl)sulfonylpiperazin-1-yl]sulfonylmorpholine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(3-Nitrophenyl)sulfonylpiperazin-1-yl]sulfonylmorpholine
  • 4-[4-(4-Nitrophenyl)sulfonylpiperazin-1-yl]methanol

Uniqueness

4-[4-(4-Nitrophenyl)sulfonylpiperazin-1-yl]sulfonylmorpholine is unique due to the presence of both piperazine and morpholine rings, each substituted with sulfonyl groups. This dual substitution imparts distinct chemical and biological properties, making it a valuable compound in various research fields.

Properties

IUPAC Name

4-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O7S2/c19-18(20)13-1-3-14(4-2-13)26(21,22)15-5-7-16(8-6-15)27(23,24)17-9-11-25-12-10-17/h1-4H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKYPOUXRJCOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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